Product packaging for Homoestradiol(Cat. No.:CAS No. 22059-16-1)

Homoestradiol

Cat. No.: B1229181
CAS No.: 22059-16-1
M. Wt: 286.4 g/mol
InChI Key: JJKPSTJJBVJKKQ-FQBWVUSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Conceptualization of Homoestradiol within Synthetic Steroid Chemistry

This compound is a synthetically created, non-natural estrogenic compound. ontosight.ai Its defining feature is the presence of an additional carbon atom in its steroidal backbone, distinguishing it from the naturally occurring estrogen, estradiol (B170435). ontosight.ai This structural alteration, known as homologation, places this compound within a class of modified steroids designed to explore the structure-activity relationships of these biologically important molecules. nih.govresearchgate.net Specifically, many this compound derivatives are D-homosteroids, meaning the five-membered D-ring of the natural steroid has been expanded to a six-membered ring. arkat-usa.org The primary goal of synthesizing such analogs is to investigate how modifications to the steroid skeleton influence their interaction with biological targets, such as estrogen receptors. ontosight.aiarkat-usa.org

Structural Characteristics and Isomeric Complexity of this compound

The structure of this compound is fundamentally based on the four-fused ring system characteristic of steroids, but with a key modification in the D-ring. evitachem.com

The term "homo" in this compound signifies the addition of a methylene (B1212753) group (-CH2-) into the steroid's D-ring, expanding it from a cyclopentane (B165970) to a cyclohexane (B81311) ring. This process is a form of homologation. nih.govarkat-usa.org This structural change can significantly alter the molecule's three-dimensional shape and, consequently, its biological properties. arkat-usa.org For instance, D-homoestradiol exhibits a much lower binding affinity for estrogen receptors compared to estradiol. arkat-usa.org

Beyond the D-ring expansion, other modifications to the this compound scaffold have been explored. These include the introduction of different functional groups or the creation of "abeo-testosterone" derivatives, which involve rearrangements of the steroid's B-ring. rsc.org

PropertyValueSource
Molecular FormulaC19H26O2 nih.gov
Molecular Weight286.4 g/mol nih.gov
IUPAC Name(1R,4aS,4bR,10bS,12aS)-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene-1,8-diol nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of this compound's chemistry. evitachem.com The steroid nucleus contains multiple chiral centers, leading to a large number of possible stereoisomers. wikipedia.org Isomers are molecules that have the same molecular formula but different arrangements of atoms. wikipedia.org

The specific spatial orientation of atoms and functional groups is crucial for a steroid's ability to bind to its receptor. ontosight.ai Notations such as "(8alpha,17abeta)-(+-)-isomer" are used to define the precise stereochemical configuration of a particular this compound molecule. ontosight.ai Different isomers can possess markedly different biological activities. ontosight.ai For example, research has been conducted to synthesize specific isomers of iodovinyl-18-homoestradiol to evaluate their potential as imaging agents for estrogen receptors. nih.govresearchgate.net The synthesis process can be controlled to favor the formation of one isomer over another, such as the (17alpha,20E)-tri-n-butylstannyl isomer being the major product under certain reaction conditions. nih.govresearchgate.net

Core Steroid Nucleus Modifications and Homologation

Historical Trajectory of this compound Research: Foundational Discoveries and Early Syntheses

Early research into this compound was driven by the broader exploration of modified steroid structures and their potential biological activities. The synthesis of D-homosteroids, including D-homoestradiol, was a key area of investigation. arkat-usa.org One of the classic methods for creating D-homosteroids is the Tiffeneau rearrangement of 17-aminomethyl-17-hydroxysteroids. arkat-usa.org

The synthesis of various this compound derivatives has been documented in scientific literature. For example, the creation of 18-homoestradiols, which feature a 13-beta-ethyl group instead of the natural 13-beta-methyl group, has been described. nih.govresearchgate.net Additionally, syntheses of 16-oxa- and 16-thia-D-homoestrogens have been reported, demonstrating the diverse range of structural modifications applied to the this compound framework. rsc.orgresearchgate.net The study of isomeric analogs of D-homo-estradiol and their receptor binding properties has also been a focus of research, highlighting the importance of stereochemistry in the biological activity of these compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B1229181 Homoestradiol CAS No. 22059-16-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22059-16-1

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(1R,4aS,4bR,10bS,12aS)-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene-1,8-diol

InChI

InChI=1S/C19H26O2/c1-19-10-9-15-14-8-6-13(20)11-12(14)5-7-16(15)17(19)3-2-4-18(19)21/h6,8,11,15-18,20-21H,2-5,7,9-10H2,1H3/t15-,16-,17+,18-,19+/m1/s1

InChI Key

JJKPSTJJBVJKKQ-FQBWVUSXSA-N

SMILES

CC12CCC3C(C1CCCC2O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC[C@H]2O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCCC2O)CCC4=C3C=CC(=C4)O

Other CAS No.

22059-16-1

Synonyms

D-homoestra-1,3,5(10)-triene-3,17-diol
homo-estradiol
homoestradiol
homoestradiol, (13alpha,17abeta)-(+-)-isomer
homoestradiol, (17abeta)-(+-)-isomer
homoestradiol, (17abeta)-isomer
homoestradiol, (8alpha,17abeta)-(+-)-isomer
homoestradiol, (8alpha,17abeta)-isome

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Homoestradiol

Total Synthesis Approaches to Homoestradiol and Its Analogs

The complete chemical synthesis of the complex tetracyclic core of this compound from simple, acyclic precursors represents a significant challenge in organic chemistry. These multi-step processes are designed to build the steroidal framework with precise control over its stereochemistry.

Total synthesis strategies for D-homosteroids often involve the sequential construction of the ring system. One notable method employs a twofold Heck reaction to assemble the tetracyclic steroid core. researchgate.net This approach starts with simpler, non-steroidal building blocks. For instance, a bromoarene containing a (Z)-bromovinyl group can be coupled with an enantiopure indene (B144670) derivative in an intermolecular Pd-catalyzed reaction. researchgate.net This first step diastereoselectively forms a key intermediate, which then undergoes a second, intramolecular Heck reaction to close the final ring and yield the D-homosteroid structure with an unusual cis-junction between rings B and C. researchgate.net

Another strategy involves the Lewis acid-catalyzed cyclization of an unsaturated secoestrone aldehyde. researchgate.net Seco-steroids, which are steroid precursors with one of the rings opened, serve as versatile intermediates. For example, 3-methoxy-9,10-seco-16-thia-D-homoestra-1,3,5(10),8(14)-tetraene-9,17a-dione is an intermediate that can be formed via a Michael addition of 6-m-methoxyphenylhex-1-en-3-one to a dione (B5365651) precursor. rsc.org These multi-step sequences provide access to not only the carbocyclic D-homoestradiol core but also to heteroatom-containing analogs, such as 16-oxa- and 16-thia-D-homoestrogens. rsc.orgresearchgate.net

Table 1: Key Intermediates in this compound Total Synthesis

Intermediate Compound Synthetic Strategy Reference
(Z)-(2-bromoethenyl)-bromobenzene Twofold Heck Reaction researchgate.net
Enantiopure Indene Derivative Twofold Heck Reaction researchgate.net
Unsaturated Secoestrone Aldehyde Lewis Acid-Catalyzed Cyclization researchgate.net
3-methoxy-9,10-seco-16-thia-D-homoestra-1,3,5(10),8(14)-tetraene-9,17a-dione Michael Addition/Cyclization rsc.org

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount in steroid synthesis, as different isomers can have vastly different biological activities. Stereoselective methodologies are therefore central to the synthesis of this compound. The twofold Heck reaction is an example of a highly regio- and diastereoselective process. researchgate.net

In the synthesis of derivatized homoestradiols, catalyst choice can be crucial for controlling the stereochemistry of substituents. For example, in the preparation of isomeric (17α,20E/Z)-iodovinyl-18-homoestradiols, the geometry of the iodovinyl group is determined by the reaction conditions. nih.gov Treatment of the precursor 18-methyl-17α-ethynylestradiol with tri-n-butyltin hydride using azobisisobutyronitrile (AIBN) as a catalyst at elevated temperatures predominantly yields the (17α,20E)-tri-n-butylstannyl isomer. nih.gov In contrast, using triethyl borane (B79455) as the catalyst at room temperature favors the formation of the 20Z-isomer. nih.gov This stereocontrol is critical as the subsequent iodination preserves the geometry of the vinyltin (B8441512) intermediate, leading to the specific E- and Z-isomers of the final iodinated product. nih.gov

Multi-Step Reaction Sequences and Key Intermediate Compounds

Semisynthetic Routes and Modifications from Natural Precursors

Semisynthesis, which involves the chemical modification of readily available natural steroids, is a more common and often more efficient approach to producing this compound and its derivatives. arkat-usa.org These methods leverage the existing and correctly configured steroidal backbone of precursors like estrone (B1671321).

A classic route to D-homosteroids is the Tiffeneau rearrangement, which involves the expansion of the five-membered D-ring of a 17-aminomethyl-17-hydroxysteroid precursor. arkat-usa.org More direct semisynthetic routes are used for creating specific derivatives. For instance, 16α-iodo-18-homoestradiol can be synthesized from a corresponding 16β-bromo analog via a halogen-exchange method. nih.gov The bromo precursor itself is obtained through a multi-step sequence starting from an estrone enolacetate, which undergoes bromination, epimerization, and reduction to establish the necessary stereochemistry. nih.govresearchgate.net Similarly, (17α,20E/Z)-iodovinyl-18-homoestradiols are prepared from 18-methyl-17α-ethynylestradiol, a modification of a natural steroid scaffold. nih.govresearchgate.net

Targeted Derivatization for Biochemical Probing and Characterization

Chemical derivatives of this compound are frequently synthesized to serve as specialized tools for studying estrogen receptor biology. By introducing specific functional groups or isotopes, researchers can create probes for receptor binding assays, imaging, and mapping receptor distribution in tissues.

The introduction of halogens, particularly radioisotopes of iodine (like ¹²⁵I or ¹²³I), is a key strategy for creating radiolabeled ligands for estrogen receptor imaging. nih.govresearchgate.net These radiotracers allow for the non-invasive visualization and quantification of estrogen receptors in vivo using techniques like Single Photon Emission Computed Tomography (SPECT). researchgate.net

Two primary types of iodinated this compound derivatives have been developed: 16α-iodo and (17α,20E/Z)-iodovinyl analogs. nih.govresearchgate.net

16α-Iodo Derivatives: The synthesis of 16α-[¹²⁵I]iodo-18-homoestradiol is achieved from a stable 16β-bromo precursor through a nucleophilic halogen exchange reaction with [¹²⁵I]NaI. nih.govresearchgate.net This method provides the radioiodinated steroid in good yield within a few hours. researchgate.net

(17α,20E/Z)-Iodovinyl Derivatives: These are prepared from vinyltin (tri-n-butylstannyl) intermediates. nih.gov The tin precursors are synthesized from 18-methyl-17α-ethynylestradiol, and the subsequent reaction with no-carrier-added (nca) [¹²⁵I]NaI in the presence of an oxidizing agent like hydrogen peroxide replaces the stannyl (B1234572) group with ¹²⁵I to give the final radiolabeled product. nih.govresearchgate.net

A simple synthetic route for 16-halo-d-homosteroids has also been developed using a Lewis acid-catalyzed cyclization of an unsaturated secoestrone aldehyde. researchgate.net

Table 2: Radiosynthesis of this compound Derivatives

Derivative Precursor Key Reagents Isotope Reference
16α-Iodo-18-homoestradiol 16β-Bromo-18-homoestradiol Na[¹²⁵I] ¹²⁵I nih.govresearchgate.net
(17α,20E)-Iodovinyl-18-homoestradiol (17α,20E)-Tri-n-butylstannyl-18-homoestradiol [¹²⁵I]NaI, H₂O₂ ¹²⁵I nih.govresearchgate.net
(17α,20Z)-Iodovinyl-18-homoestradiol (17α,20Z)-Tri-n-butylstannyl-18-homoestradiol [¹²⁵I]NaI, H₂O₂ ¹²⁵I nih.govresearchgate.net

The introduction of alkyl and aryl groups at various positions on the this compound scaffold is a common strategy to modulate receptor binding affinity and selectivity. The defining feature of 18-homoestradiol itself is the substitution of the natural 13-methyl group with a 13-ethyl group (homologation). nih.govresearchgate.net This modification has been shown to improve the uterine uptake of iodovinyl derivatives. researchgate.net

Other positions on the steroid nucleus are also targets for substitution. For example, the synthesis of 7α-methyl homologues of estradiol (B170435) has been described, demonstrating a site for modification that can influence estrogenic activity. acs.org While not always applied directly to the this compound skeleton in the cited literature, these modifications on the parent estradiol structure provide a blueprint for potential derivatization strategies for D-homo analogs to fine-tune their pharmacological profile.

Regioselective Modifications at Specific Steroid Ring Positions (e.g., A-ring, D-ring)

The strategic modification of the steroidal skeleton of this compound and its precursors at specific ring positions allows for the synthesis of derivatives with altered chemical properties. These regioselective modifications primarily target the A-ring, which is critical for receptor interaction, and the D-ring, where expansion defines the this compound structure.

A-Ring Modifications

The A-ring of the steroid nucleus, with its phenolic hydroxyl group at C-3, is a key site for chemical derivatization. Modifications at this position can significantly influence the molecule's interaction with estrogen receptors.

One common modification is the introduction of substituents at the C-2 and C-4 positions. For instance, 2-methoxyestradiol (B1684026), an A-ring-modified metabolite of estrone, has been a subject of extensive investigation. researchgate.net The synthesis of various substituted estradiols can be achieved through the selective aromatization of the A-ring of 19-nor steroids. nih.gov A method using phenylselenyl halides followed by oxidation with hydrogen peroxide has been shown to be effective for this purpose, particularly for substrates where traditional methods using copper(II) halides yield poor results. nih.gov

Another key A-ring modification is derivatization of the C-3 phenolic hydroxyl group. This is often done to create prodrugs or to facilitate analysis. For analytical purposes, derivatization can enhance detection sensitivity in methods like liquid chromatography-tandem mass spectrometry. nih.gov Reagents such as 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) react specifically with the phenolic group, allowing for improved ionization and detection. nih.gov

Modification Type Reagents/Method Position(s) Purpose/Outcome Reference
Introduction of SubstituentsPhenylselenyl halides / H₂O₂C-2, C-4, C-6, C-7, C-11Synthesis of substituted estradiols nih.gov
Methoxylation---C-2Creation of analogs like 2-methoxyestradiol researchgate.net
Derivatization1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ)C-3 (phenolic OH)Enhanced analytical detection nih.gov

D-Ring Modifications

The defining structural feature of this compound is the expansion of the five-membered D-ring of estradiol to a six-membered ring. arkat-usa.org This modification significantly alters the steroid's three-dimensional shape. arkat-usa.org

Beyond simple expansion, further modifications to the D-homo steroid skeleton have been explored. These include the introduction of unsaturation within the D-ring and the fusion of heterocyclic rings. researchgate.netnih.gov For example, the synthesis of 18a-homo-analogs of 2-methoxyestradiol with unsaturation in the D-ring has been described. nih.gov Additionally, D-ring-fused triazolyl estrone analogs have been synthesized and studied. researchgate.net A synthetic route for preparing 16-halo-D-homosteroids in the estrone series has been developed via the Lewis acid-catalyzed cyclization of an unsaturated secoestrone aldehyde. researchgate.net

Modification Type Precursor/Method Position(s) Resulting Structure Reference
HalogenationLewis acid-catalyzed cyclization of unsaturated secoestrone aldehydeC-1616-halo-D-homosteroids researchgate.net
Unsaturation---D-ringD-ring unsaturated 18a-homo-analogs nih.gov
Heterocyclic Fusion---D-ringD-ring-fused triazolyl estrone analogs researchgate.net

Aromatization and Ring Expansion/Contraction Reactions in this compound Synthesis

The construction of the this compound framework relies on key chemical transformations, including aromatization to form the characteristic phenolic A-ring and ring expansion or contraction reactions to modify the steroid's cyclic structure.

Aromatization

Aromatization of the A-ring is a fundamental process in the synthesis of all estrogens, converting androgenic precursors into estrogenic compounds. nih.gov This transformation involves the loss of the C-19 angular methyl group and the formation of a phenolic ring system. nih.gov In biosynthesis, this reaction is catalyzed by the enzyme aromatase.

In chemical synthesis, several methods have been developed to achieve A-ring aromatization. The dehydrogenation of 19-nor-Δ4-3-oxosteroids is a common strategy. Two preparative methods include:

Oxidative aromatization using iodine-ceric ammonium (B1175870) nitrate (B79036) in methanol, which produces a mixture of 3-methoxy ring-A aromatized derivatives. researchgate.net

Reaction with copper(II) bromide in acetonitrile, which can yield aromatic steroids in a single step with excellent yields. researchgate.netexaly.com

Metabolic aromatization has also been observed. For example, the synthetic progestin norgestrel (B7790687) can be metabolized in women to 17α-ethinyl-18-homoestradiol through the aromatization of its A-ring. slideplayer.comscribd.com

Ring Expansion

Ring expansion is the core reaction for converting a standard steroid into a D-homosteroid like this compound. This involves transforming the five-membered D-ring into a six-membered ring. arkat-usa.org

Several classic and modern organic reactions are employed for this purpose:

Tiffeneau Rearrangement : This is a classical method for synthesizing D-homosteroids, involving the rearrangement of 17-aminomethyl-17-hydroxysteroids to produce D-homosteroidal ketones. arkat-usa.org

Prins Cyclization : The intramolecular Prins cyclization of a suitable precursor has been utilized for the synthesis of D-homoestradiol. u-szeged.hu

Diazoalkane Homologation : Scandium(III) triflate-catalyzed reactions between a cyclic ketone and a diazoalkane, such as trimethylsilyldiazomethane, can lead to a one-carbon ring expansion. organic-chemistry.org

Wolff Rearrangement : The Wolff rearrangement of an α-diazo ketone can be used for ring expansion, where the resulting ketene (B1206846) intermediate is trapped to form the larger ring system. libretexts.org

Reaction Starting Material Key Reagents Product Type Reference
Tiffeneau Rearrangement17-aminomethyl-17-hydroxysteroidNitrous acidD-homosteroidal ketone arkat-usa.org
Intramolecular Prins CyclizationUnsaturated alcohol/aldehydep-toluenesulfonic acidD-homoestradiol u-szeged.hu
Diazoalkane HomologationCyclic ketoneTrimethylsilyldiazomethane, Sc(OTf)₃Ring-expanded ketone organic-chemistry.org
Wolff RearrangementCyclic α-diazo ketoneHeat, light, or metal catalyst (e.g., Ag₂O)Ring-expanded carboxylic acid derivative libretexts.orgwikipedia.org

Ring Contraction

While less common in the direct synthesis of this compound, ring contraction reactions are a significant tool in steroid chemistry for creating modified ring systems. The Wolff rearrangement is a versatile reaction that can also be used for ring contraction. wikipedia.org When a cyclic α-diazo ketone undergoes a Wolff rearrangement, the result is a one-carbon ring-contracted product. wikipedia.orgwikipedia.org For example, this has been used to contract a cyclopentanone (B42830) to a cyclobutane (B1203170) derivative within a steroid framework. wikipedia.org Cationic rearrangements, such as the pinacol (B44631) rearrangement, can also facilitate ring contractions through the migration of an endocyclic bond to an adjacent carbocation center. libretexts.orgwikipedia.org

Molecular Interactions and Receptor Biology of Homoestradiol in Vitro/biochemical Focus

Estrogen Receptor Binding Affinities and Selectivity Profiles

The affinity of homoestradiol and its derivatives for estrogen receptors (ERα and ERβ) is a key determinant of their biological activity. While these synthetic compounds are recognized by the estrogen receptor, their binding affinities are often lower than that of the endogenous ligand, 17β-estradiol. researchgate.net For instance, D-homoestradiol exhibits a receptor binding affinity that is three orders of magnitude lower than estradiol (B170435). arkat-usa.org

Research into various derivatives, such as those with substitutions on the A-ring or at other positions, has shown that these modifications can modulate binding affinity. For example, studies on (17α,20E/Z)-iodovinyl- and 16α-iodo-18-homoestradiol derivatives revealed that specific structural features influence ER binding. researchgate.net Similarly, the introduction of a sulfamate (B1201201) group or the expansion of the D-ring has been shown to drastically reduce estrogenicity. researchgate.net

The stereochemistry of this compound derivatives plays a crucial role in their binding affinity for the estrogen receptor. Comparative studies of different isomers have demonstrated significant variations in ER binding.

In the case of (17α,20E/Z)-iodovinyl-18-homoestradiol derivatives, the 20Z-isomers consistently show higher binding affinity for the estrogen receptor compared to their corresponding 20E-isomers. researchgate.net This highlights the sensitivity of the receptor's ligand-binding pocket to the spatial arrangement of substituents.

Furthermore, when comparing D-homoestrone derivatives to natural estrogens, the synthetic compounds exhibit lower relative binding affinities (RBAs). researchgate.net The inversion of configuration at C-13 in estradiol epimers, which results in a cis-junction between rings C and D, leads to a conformational change that confers low affinity for the estrogen receptor. researchgate.net This is in stark contrast to the high affinity of naturally occurring 17β-estradiol.

Table 1: Comparative Estrogen Receptor Binding Affinities

Compound Receptor Relative Binding Affinity (RBA) / Comment
17β-Estradiol ERα, ERβ Reference compound (High Affinity) researchgate.net
D-Homoestradiol ER Binding affinity is 1000-fold lower than estradiol. arkat-usa.org
D-Homoestrone Derivatives ER Lower RBA than 17β-estradiol. researchgate.net
(17α,20Z)-Iodovinyl-18-homoestradiol Isomers ER Higher affinity than corresponding 20E-isomers. researchgate.net
(17α,20E)-Iodovinyl-18-homoestradiol Isomers ER Lower affinity than corresponding 20Z-isomers. researchgate.net

This table is generated based on comparative statements in the cited research.

Quantitative analysis of ligand-receptor interactions is essential for characterizing the binding properties of compounds like this compound. Scatchard analysis is a classical biochemical method used to determine key binding parameters, such as the dissociation constant (Kd), which represents the affinity of a ligand for its receptor, and the maximum binding capacity (Bmax). researchgate.net

In studies of estrogenic compounds, including derivatives of this compound, Scatchard plots are constructed using data from competitive binding assays. researchgate.netresearchgate.net For example, the affinity constant for 20E-MIVE2, an iodovinyl estradiol derivative, was determined by Scatchard analysis to be Kd = 16 x 10⁻¹⁰ M. researchgate.net This type of analysis involves incubating the receptor preparation with increasing concentrations of a radiolabeled ligand in the presence or absence of an unlabeled competitor ligand. researchgate.net

The shape of the Scatchard plot can also provide insights into the nature of the binding. A linear plot typically indicates a single class of independent binding sites, while a convex curve can suggest positive cooperative binding, where the binding of one ligand molecule increases the receptor's affinity for subsequent ligand molecules. nih.gov Such cooperative binding implies that the ligand induces a conformational change in the receptor. nih.gov

Comparative Analysis of this compound Isomers and Natural Estrogens

Stereochemical Influence on Estrogen Receptor Recognition and Ligand Efficacy

The three-dimensional arrangement of atoms (stereochemistry) within a this compound molecule is a critical factor governing its recognition by and interaction with the estrogen receptor. evitachem.com The receptor's binding site is highly specific, and subtle changes in a ligand's stereochemical configuration can dramatically alter its binding affinity and efficacy. researchgate.netresearchgate.net

Studies on various isomers of this compound and related compounds have consistently demonstrated this principle. A prominent example is the difference between the 20E and 20Z isomers of (17α,20E/Z)-iodovinyl estrogens, where the 20Z-isomers exhibit higher affinity for the ER. researchgate.net This indicates that the geometry around the C17 side chain directly impacts the stability of the ligand-receptor complex.

Molecular Conformation and Dynamics in Ligand-Receptor Association

Research on isomeric analogs of D-homo-estradiol has supported the hypothesis that while the A-ring's interaction with the receptor is highly specific, particularly involving the O(3) hydroxyl group, the receptor can accommodate more variability in the D-ring region, albeit with consequences for binding affinity. researchgate.net The ability of a ligand to adopt an energetically favorable conformation that complements the receptor's binding site is crucial for initiating the association that leads to a biological response. nih.gov

Cellular and Subcellular Mechanisms of Action (In Vitro Studies)

In vitro studies using cell models are fundamental to elucidating the mechanisms by which this compound and its analogs exert their effects upon binding to estrogen receptors. The binding of a ligand to an ER, such as ERα, is the initiating event in a cascade that leads to changes in gene expression. nih.gov

Upon entering a cell, an estrogenic ligand binds to the ER, which may be located in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor protein. nih.gov The activated ligand-receptor complex then typically dimerizes, forming either homodimers (ERα/ERα) or heterodimers (ERα/ERβ). nih.gov This dimerization is a critical step that facilitates the complex's interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

The interaction between a ligand and the Estrogen Receptor Alpha (ERα) is a dynamic process that culminates in a distinct conformational change in the receptor's structure. This ligand-induced refolding is a prerequisite for the receptor's subsequent actions, including dimerization and interaction with other proteins. nih.govnih.gov

Upon binding an agonist like estradiol, the ERα undergoes a significant conformational transition, particularly within its ligand-binding domain (LBD). nih.gov This change involves the repositioning of specific alpha-helices within the LBD, most notably Helix 12, to create a surface that is recognized by coactivator proteins. nih.gov The recruitment of these coactivators to the ligand-ERα complex is essential for initiating the transcription of estrogen-responsive genes. nih.gov

Different ligands can induce distinct conformational changes. nih.gov While potent agonists induce a conformation suitable for strong coactivator recruitment, other ligands may induce alternative conformations. This principle is fundamental to the action of selective estrogen receptor modulators (SERMs). The specific shape adopted by the ERα upon binding a this compound derivative would therefore determine the nature and magnitude of the downstream cellular response. researchgate.netresearchgate.net

Estrogen Receptor Beta (ERβ) Interactions and Differentiated Signaling

This compound, a synthetic estrogen, is structurally related to the endogenous hormone 17β-estradiol. Its biological effects are mediated through interactions with estrogen receptors, ERα and ERβ. While specific data on this compound's direct binding affinity to ERβ is limited in publicly available literature, studies on its derivatives provide insight into its receptor interaction potential. For instance, a radioiodinated derivative, (17α,20E)-[¹²⁵I]iodovinyl-18-homoestradiol (E-NIVE), demonstrated high binding affinity for both rat and human estrogen receptors, with a Kᵢ value in the range of 280–730 pM. researchgate.net Although this study did not differentiate between ERα and ERβ, it confirms that the this compound scaffold is capable of high-affinity receptor binding. researchgate.net

ERβ itself is a distinct nuclear receptor that, upon activation, can initiate signaling pathways that differ significantly from those mediated by ERα. mdpi.com Unlike ERα, which has two potent activation functions (AF-1 and AF-2), ERβ has a less active AF-1 domain but a fully functional AF-2 domain. mdpi.com This structural difference is a key determinant of differentiated signaling. When a ligand like this compound binds to ERβ, the receptor undergoes a conformational change, forms dimers (either homodimers or heterodimers with ERα), and binds to DNA. wikipedia.org

The signaling output of ERβ activation is often distinct from and sometimes opposite to that of ERα. For example, ERα signaling is strongly associated with cell proliferation, whereas ERβ activation often has anti-proliferative or pro-apoptotic effects in various cancer cell lines. wikipedia.org Furthermore, ERβ-bound regions on the genome are often enriched with GC-rich motifs and may involve collaboration with other transcription factors like AP-1, suggesting a mechanism for differentiated gene regulation compared to ERα. nih.gov Therefore, when this compound activates ERβ, it is presumed to engage these unique signaling cascades, contributing to a cellular response profile distinct from that of ERα activation.

Receptor-Mediated Transcriptional Regulation in Model Systems (e.g., Gene Expression Modulation)

The primary mechanism by which this compound, like other estrogens, exerts its effects is through the regulation of gene expression. This process is initiated by the binding of the this compound-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This classical, or ERE-dependent, pathway directly initiates or represses the transcription of these genes. mdpi.com

Beyond the classical pathway, estrogen receptors can modulate gene expression through ERE-independent mechanisms. One significant pathway involves the ER complex tethering to other DNA-bound transcription factors, such as AP-1 (a dimer of JUN and FOS proteins) or Sp1. nih.govnih.gov In this scenario, the ER does not bind directly to the DNA but influences the transcriptional activity of the partner factor. nih.gov Studies have shown that ERβ can collaborate with the AP-1 transcription factor to mediate estrogen responses. nih.gov

While specific lists of genes directly regulated by this compound are not extensively documented, it is expected to modulate a set of estrogen-responsive genes. The specific genes and the direction of their regulation (up or down) would depend on the cell type, the relative expression levels of ERα and ERβ, and the presence of various co-regulatory proteins. For example, studies with other estrogens in human endothelial cells have shown regulation of genes involved in hypoxia signaling, cell adhesion, and actin motility. nih.gov Similarly, exposure of developing germ cells to synthetic estrogens leads to changes in the expression of hundreds of transcripts, indicating that compounds like this compound can have wide-ranging effects on the transcriptome. frontiersin.org The activation of ERβ by this compound would likely lead to the regulation of genes known to be ERβ targets, which are often involved in inhibiting cell proliferation and promoting differentiation. wikipedia.org

Comparative Analysis of this compound with Selective Estrogen Receptor Modulators (SERMs) at the Molecular Level

A molecular-level comparison between this compound and Selective Estrogen Receptor Modulators (SERMs), such as Tamoxifen and Raloxifene, reveals fundamental differences in their interactions with estrogen receptors, which explains their distinct biological outcomes.

This compound: As an estrogen agonist, this compound is expected to bind to the ligand-binding pocket of both ERα and ERβ, inducing a specific conformational change. This "agonist conformation" creates a functional surface on the receptor's Activation Function-2 (AF-2) domain. This surface facilitates the recruitment of co-activator proteins (e.g., SRC-1, CBP), which then promote the assembly of the transcriptional machinery and subsequent gene expression. mdpi.com

SERMs (e.g., Tamoxifen, Raloxifene): SERMs are a class of nonsteroidal compounds that also bind to estrogen receptors but elicit tissue-specific agonist or antagonist effects. ecancer.org The key to this mixed activity lies in the unique conformational change they induce upon binding. nih.gov

Receptor Conformation: The bulky side chains characteristic of SERMs like Tamoxifen and Raloxifene sterically hinder the AF-2 helix (Helix 12) from adopting the fully active agonist position. nih.gov This results in a receptor conformation that is distinct from that induced by a full agonist like Estradiol or this compound.

Co-regulator Recruitment: This altered conformation prevents the effective binding of co-activators. Instead, it can facilitate the recruitment of co-repressor proteins (e.g., N-CoR, SMRT). uogqueensmcf.com

Tissue-Specific Action: The ultimate biological effect (agonist vs. antagonist) depends on the cellular context. In tissues where the transcriptional activity relies heavily on the AF-2 domain (e.g., breast tissue), SERMs act as antagonists because co-activators cannot bind efficiently. In other tissues (e.g., bone, or endometrium for Tamoxifen), the receptor may utilize its AF-1 domain or interact with different protein partners, allowing the SERM-ER complex to act as an agonist. ecancer.orguogqueensmcf.com For example, Tamoxifen acts as an antagonist in the breast but an agonist in the uterus, while Raloxifene acts as an antagonist in both the breast and uterus but an agonist in bone. uogqueensmcf.com

This differential recruitment of co-regulators is the molecular basis for the "selective" action of SERMs, contrasting sharply with the generally agonistic profile of this compound.

Interactive Data Table: Molecular Action Comparison

FeatureThis compound (as an Estrogen Agonist)Tamoxifen (SERM)Raloxifene (SERM)
Receptor Binding Binds to ERα and ERβCompetitively binds to ERα and ERβ drugbank.comCompetitively binds to ERα and ERβ
Induced ER Conformation Agonist conformationPartial agonist/antagonist conformation nih.govPartial agonist/antagonist conformation
AF-2 Helix Position Stabilized in an active positionRepositioned, blocking co-activator binding siteRepositioned, blocking co-activator binding site
Primary Co-regulator Recruitment Co-activators (e.g., SRC-1, CBP)Tissue-dependent: Co-repressors (e.g., N-CoR) in breast; Co-activators in endometrium ecancer.orgTissue-dependent: Co-repressors in breast and uterus
Action at EREs Transcriptional ActivationContext-dependent activation or repression nih.govContext-dependent activation or repression
Overall Molecular Profile Full AgonistMixed Agonist/Antagonist ecancer.orgMixed Agonist/Antagonist uogqueensmcf.com

Metabolic Pathways and Biotransformation of Homoestradiol in Research Models

Phase I Metabolic Transformations (e.g., Hydroxylation, Oxidation)

Phase I metabolism of steroids, including homoestradiol, generally involves the introduction or exposure of functional groups, such as hydroxyl (–OH) groups, through oxidative reactions. These reactions increase the polarity of the molecule, preparing it for subsequent Phase II conjugation.

One of the key Phase I transformations for estrogens is hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.gov While direct studies on the hydroxylation of this compound are limited, the metabolism of the structurally similar 17α-ethinylestradiol is known to involve 2-hydroxylation as a major oxidative reaction. nih.gov This process is primarily mediated by liver microsomal cytochrome P-450 IIIA4. nih.gov Given the structural similarities, it is plausible that this compound undergoes similar hydroxylation reactions. The primary sites for these reactions on the estrogen molecule are the C2 and C4 positions of the aromatic A-ring, leading to the formation of catechol estrogens. researchgate.net

Another significant Phase I reaction is the oxidation of the 17-hydroxyl group. Studies on D-homoestradiol derivatives have investigated the kinetics of the oxidation of the 17β-OH group. hpra.ie This conversion is a critical step in regulating the biological activity of estrogens, as it often leads to the formation of less potent keto-steroids. wikipedia.org

It has also been noted that derivatives of D-homoestrone and D-homoestradiol possess antioxidant properties. researchgate.net This activity is often linked to the phenolic A-ring, which can scavenge free radicals. hpra.ie The metabolic processes that influence these antioxidant properties are an area of ongoing research.

Phase II Metabolic Transformations (e.g., Glucosiduronidation, Sulfation)

Following Phase I transformations, the modified this compound molecule and its metabolites undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, such as glucuronic acid or sulfate, to the steroid, which significantly increases its water solubility and facilitates its excretion from the body. nih.gov

In research models, there is evidence suggesting that this compound and its metabolites are subject to glucuronidation. For instance, in studies with guinea pigs administered mestranol (B1676317), D-homoestrone and D-homoestradiol-17aβ were identified within the "glucuronide" fraction of urine, indicating that these compounds are conjugated with glucuronic acid before excretion. nih.govaminer.cn Natural estrogens are commonly excreted in the urine as glucuronides and sulfates.

Enzymatic Mechanisms of Steroid Glucosylation

The process of steroid glucosylation, a form of glycosylation, is a key Phase II metabolic pathway. This reaction involves the transfer of a glucose moiety from a donor molecule, typically UDP-glucose, to a hydroxyl group on the steroid. Research on rabbit liver microsomes has shown that these subcellular structures can transfer glucose to the hydroxyl groups of estrone (B1671321) and estradiol (B170435). This process can occur through at least two distinct mechanisms: a "UDP-glucose dependent" pathway and a "UDP-glucose independent" pathway.

The "UDP-glucose dependent" pathway involves the direct transfer of glucose from UDP-glucose to the steroid, a reaction catalyzed by UDP-glucosyltransferases (UGTs). researchgate.net The "UDP-glucose independent" pathway, on the other hand, does not directly require UDP-glucose, suggesting an alternative mechanism for glucose donation. These enzymatic processes result in the formation of steroid glucosides, which are more water-soluble and readily excreted.

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is orchestrated by a variety of enzymatic systems, with cytochrome P450 enzymes and hydroxysteroid dehydrogenases playing pivotal roles. In some biological systems, particularly in microorganisms, ring-cleavage dioxygenases are also involved in the ultimate degradation of the steroid nucleus.

Role of Cytochrome P450 Enzymes in this compound Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of estrogens. nih.gov These enzymes are responsible for the oxidative metabolism of a wide array of compounds, including endogenous steroids. nih.gov The primary metabolic reaction catalyzed by CYPs on estrogens is hydroxylation. nih.gov

In the liver, the major oxidative pathways for estradiol are 2- and 4-hydroxylation, which are primarily catalyzed by CYP1A2 and CYP3A4. researchgate.net CYP1A1 also contributes to these reactions in extrahepatic tissues. The resulting hydroxylated metabolites, known as catechol estrogens, can then undergo further metabolic steps. researchgate.net Given that D-homoestradiol-17 has been identified as a metabolite of ethinylestradiol, it is likely that CYP enzymes, particularly CYP3A4 which is known to metabolize ethinylestradiol, are involved in the biotransformation of this compound. nih.govhpra.ie

Interactive Table: Key Cytochrome P450 Enzymes in Estrogen Metabolism

Enzyme Primary Reaction Location
CYP1A2 2-hydroxylation of estradiol Liver
CYP3A4 2-hydroxylation of estradiol Liver, Intestine
CYP1A1 2-hydroxylation of estradiol Extrahepatic tissues

| CYP1B1 | 4-hydroxylation of estradiol | Estrogen target tissues |

Hydroxysteroid Dehydrogenases and Other Modifying Enzymes

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that play a crucial role in the biosynthesis and metabolism of steroid hormones by catalyzing the interconversion of hydroxysteroids and ketosteroids. wikipedia.org Specifically, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are key in regulating the biological activity of estrogens by converting less active estrogens like estrone into more potent forms like estradiol, and vice versa. nih.govoncotarget.com

There are several isoforms of 17β-HSD, each with distinct tissue distributions and substrate specificities. nih.gov For example, 17β-HSD type 1 primarily catalyzes the reduction of estrone to estradiol, thereby increasing estrogenic activity. nih.govoncotarget.com Conversely, 17β-HSD type 2 mainly oxidizes estradiol to estrone, leading to a decrease in estrogenic potency. wikipedia.org Although direct studies on this compound as a substrate for these enzymes are not extensively documented, its structural similarity to estradiol suggests that it is likely metabolized by various 17β-HSD isoforms, influencing its local concentration and biological effects in different tissues.

Interactive Table: Key 17β-Hydroxysteroid Dehydrogenase Isoforms and Their Functions

Enzyme Primary Function Effect on Estrogenic Activity
17β-HSD Type 1 Converts estrone to estradiol Increases
17β-HSD Type 2 Converts estradiol to estrone Decreases
17β-HSD Type 5 Converts androstenedione (B190577) to testosterone Indirectly influences estrogen synthesis

| 17β-HSD Type 7 | Involved in cholesterol and estrogen metabolism | Can activate estrogens |

Ring-Cleavage Dioxygenases in Steroid Degradation Pathways

In certain biological systems, particularly in bacteria, the complete degradation of the steroid nucleus involves ring-cleavage dioxygenases. These enzymes catalyze the oxygenolytic cleavage of aromatic rings, a critical step in the breakdown of complex aromatic compounds.

There are two main classes of ring-cleavage dioxygenases: intradiol and extradiol dioxygenases. Intradiol dioxygenases cleave the aromatic ring between two hydroxyl groups, while extradiol dioxygenases cleave the ring at a position adjacent to the hydroxyl groups. These enzymes are crucial in the aerobic degradation pathways of aromatic compounds. While this mechanism is well-documented for the bacterial breakdown of various aromatic substrates, its direct role in the metabolism of this compound in vertebrate research models has not been extensively characterized. However, it represents a fundamental pathway for the environmental degradation of steroid structures.

Comparative Biotransformation Across Different Biological Systems (e.g., In Vitro Hepatic Models)

The biotransformation of steroidal compounds can vary significantly across different species and biological systems. Research has shown that this compound and its derivatives can be products of the metabolism of other synthetic estrogens, with the extent and nature of these transformations differing between species.

Studies in animal models have been crucial in elucidating these pathways. For instance, in female guinea pigs administered mestranol, D-homoestradiol-17a beta was identified as a urinary metabolite. nih.gov This finding points to an in vivo D-homoannulation process, where the D-ring of the steroid is expanded. A similar metabolic transformation, known as D-homoannulation, has been observed in women treated with 17α-ethinylestradiol, leading to the formation of D-homoestradiol-17abeta. nih.govcolab.ws However, the extent of this specific metabolic conversion was found to be significantly less in humans compared to what has been reported in rabbits, highlighting a clear species-dependent difference in metabolic handling. nih.govcolab.ws

In vitro hepatic models are indispensable tools for investigating the metabolism of xenobiotics, including steroids, in a controlled environment. researchgate.netnih.gov These models, which include liver microsomes, isolated hepatocytes, and liver slices, allow for the detailed study of biotransformation reactions catalyzed by hepatic enzymes. researchgate.netresearchgate.net Research using rabbit liver microsomes, a common in vitro hepatic model, has demonstrated the formation of steroid glucuronides. Specifically, these in vitro systems have been used to show the conjugation of D-Homoestradiol, resulting in metabolites such as D-Homoestradiol-17aα-3-glucosiduronate. Such studies are vital for comparing metabolic pathways between different biological systems and for understanding the enzymatic processes involved, such as glucuronidation by UDP-glucuronosyltransferases, which is a major pathway in steroid metabolism. hpra.ie The use of these models helps to predict in vivo metabolic clearance and potential drug interactions without the confounding factors present in whole-animal studies. ufz.de

Table 1: Comparative Biotransformation Leading to this compound Formation

Identification and Structural Characterization of this compound Metabolites in Research Samples

The identification and structural elucidation of metabolites are critical steps in understanding the biotransformation of a compound. In the case of this compound, which itself is often a metabolite of other synthetic estrogens, various analytical techniques have been employed to isolate and characterize it from biological samples. nih.govnih.gov

In studies investigating the metabolism of mestranol and 17α-ethinylestradiol, urinary metabolites were first separated using chromatographic techniques. nih.govnih.gov Following separation, reverse isotope dilution and recrystallization have been utilized for the positive identification of D-homoestradiol-17abeta. nih.govcolab.ws This method involves adding a known amount of a labeled standard of the suspected metabolite to the sample and then isolating the compound. The purity and identity are confirmed if the specific activity (ratio of radioactivity to mass) remains constant through successive crystallizations.

For more detailed structural analysis, gas-liquid chromatography combined with mass spectrometry (GC-MS) is a powerful tool that has been used to identify steroid metabolites. colab.ws This technique provides information on both the retention time of the compound and its mass-to-charge ratio, which, along with its fragmentation pattern, allows for definitive structural confirmation. The identification of D-homoestrone, another D-ring expanded steroid, was also achieved through these methods in studies on mestranol metabolism in guinea pigs. nih.gov The characterization of conjugated metabolites, such as the glucuronide of D-Homoestradiol, often requires an initial enzymatic hydrolysis step to cleave the conjugate bond, followed by analysis of the parent steroid.

Table 2: Identified this compound-related Metabolites and Characterization Methods

Structure Activity Relationship Sar Investigations of Homoestradiol Analogs

Impact of A-Ring Modifications on Estrogen Receptor Binding and Biochemical Activity

The A-ring of the steroidal nucleus is a critical determinant of estrogenic activity. For any significant binding to the estrogen receptor to occur, the A-ring must be aromatic and possess a hydroxyl group at the C3 position. This phenolic hydroxyl is essential as it acts as a hydrogen bond donor, anchoring the ligand within the receptor's binding pocket. nih.gov

Modifications at other positions on the A-ring have been shown to modulate binding affinity and functional activity:

Substitution at C2 and C4: The introduction of substituents at the C2 and C4 positions is generally tolerated only if the groups are small. Studies involving fluorination have shown that the position of the fluorine atom significantly impacts receptor affinity. For instance, 4-fluoro derivatives of estradiol (B170435) analogs generally exhibit higher estrogen receptor (ER) binding affinity compared to their 2-fluoro counterparts. researchgate.net However, combining A-ring fluorination with substituents on other rings, such as at the 7α or 11β positions, can lead to a decrease in ER binding affinity. researchgate.net

Table 1: Impact of A-Ring Substitutions on Estrogen Receptor (ER) Affinity

Modification Position Effect on ER Binding Affinity Citation
Phenolic Hydroxyl C3 Essential for activity; removal drastically reduces affinity.
Fluorination C2 Tolerated, but generally results in lower affinity than C4 substitution. researchgate.net
Fluorination C4 Enhances binding affinity relative to the unsubstituted parent compound. researchgate.net
General Substitution C1 Greatly reduces activity.

| Methoxy Group | C2 | Creates analogs (e.g., 2-Methoxyestradiol) with distinct biological profiles. | nih.gov |

Effects of B-Ring Modifications on Receptor Binding and Metabolic Susceptibility

Receptor Binding: The introduction of polar substituents, such as hydroxyl groups, at positions C6, C7, or C11 is generally detrimental, leading to a reduction in estrogenic activity. Conversely, introducing unsaturation (double bonds) into the B-ring, such as between positions C6 and C7 or C8 and C9, can increase the potency of the compound. This suggests that a more rigid and planar B-ring conformation may be favorable for receptor interaction.

Metabolic Susceptibility: The steroid nucleus is a target for various metabolic enzymes, primarily cytochrome P450s, which carry out hydroxylation reactions. Modifications on the B-ring can alter the molecule's susceptibility to metabolism, thereby affecting its pharmacokinetic profile and duration of action. While specific data on the metabolic pathways of B-ring modified homoestradiol analogs is limited, the principles derived from estradiol studies suggest that blocking potential sites of metabolism or altering the ring's electronic properties can significantly impact the compound's stability.

D-Ring and Side Chain Substitutions: Influence on Molecular Recognition and Functional Response

The D-ring region of the steroid is crucial for orienting the key functional groups and for making direct contact with the receptor. This compound itself is defined by a D-ring modification.

D-Ring Enlargement: this compound features a six-membered D-ring, an enlargement from the five-membered ring found in native estradiol. This structural change has a profound negative impact on estrogen receptor binding. The estrogen receptors recognize D-homoestradiol very poorly, with a binding affinity that can be three orders of magnitude lower than that of estradiol. arkat-usa.org This significant reduction in activity is because the integrity of the five-membered D-ring is considered necessary for high-affinity binding, as it correctly positions the C17 hydroxyl group and the C15-C16-C17 region for optimal interaction with the receptor pocket. u-szeged.hu

D-Ring Unsaturation and Side Chains: Despite the lower affinity of the basic this compound scaffold, further modifications are explored to develop compounds with novel activities. In a series of 2-methoxy-18a-homoestradiol analogs, the introduction of unsaturation in the D-ring and methylation of the 17-hydroxyl group were investigated. nih.gov One such analog demonstrated superior biological (antimitotic) activity compared to 2-methoxyestradiol (B1684026), indicating that D-ring modifications can be a foundation for creating functionally distinct molecules. nih.gov

C17 Substitutions: The 17β-hydroxyl group is a key feature for estrogenic activity, likely acting as a hydrogen bond acceptor. nih.gov Epimerization to the 17α-hydroxyl configuration results in a less active compound. However, the receptor can tolerate larger hydrophobic substituents at the 17α-position. nih.gov Indeed, the introduction of 17α-ethynyl or 17α-vinyl groups is a well-known strategy to increase potency and metabolic stability, as seen in the potent synthetic estrogen, 17α-ethinylestradiol. evitachem.com

Table 2: Influence of D-Ring and Side Chain Modifications on Biological Activity

Modification Location Effect on ER Binding / Biological Activity Citation
D-Ring Enlargement D-Ring Drastically reduces ER binding affinity by up to 1000-fold. arkat-usa.org
17-Hydroxyl C17β Essential for high activity; acts as a hydrogen bond acceptor. nih.gov
17-Hydroxyl Epimer C17α Results in a less active analog compared to the 17β form.
Ethynyl/Vinyl Group C17α Provides greatest activity in the estradiol series; enhances potency.

| D-Ring Unsaturation | D-Ring | Can lead to analogs with superior biological (e.g., antimitotic) activity. | nih.gov |

Stereochemical Control over Biological Functionality of this compound Derivatives

Stereochemistry—the precise three-dimensional arrangement of atoms—is a paramount factor governing the biological function of steroidal compounds. The estrogen receptor is a chiral environment that selectively recognizes ligands with a specific spatial conformation.

C17 Configuration: As noted previously, the orientation of the hydroxyl group at C17 is critical. The natural 17β-configuration is strongly preferred for high-affinity binding, and its inversion to the 17α-configuration (epimerization) significantly diminishes activity.

Side Chain Isomerism: When substitutions are made on the D-ring or its side chains, new chiral centers or geometric isomers can be created. For example, in studies of (17α,20E/Z)-iodovinyl estradiol derivatives, the geometric isomers (Z vs. E) displayed different biological properties. The 20Z isomers were found to have a somewhat higher ER binding affinity than the corresponding 20E isomers, highlighting the receptor's sensitivity to the spatial orientation of the side chain. researchgate.net

Conformational Preference: For this compound analogs, which have a 13-ethyl group instead of a methyl group (defining them as 18-homo analogs), the conformational preference of this ethyl group has been linked to biological activity. Computational analysis has shown a relationship between the preferred spatial orientation of the 13-ethyl group and the observed antimitotic activity of the molecule. nih.gov This demonstrates that even subtle differences in the low-energy conformations of a molecule can translate into significant changes in its functional response.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predicting this compound Analog Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net This approach is valuable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

The process involves several steps:

A library of related compounds, such as a series of this compound analogs, is synthesized.

The biological activity of each compound is measured experimentally (e.g., ER binding affinity, inhibition of cell proliferation). researchgate.net

A wide range of molecular descriptors for each compound is calculated using computational software. These descriptors quantify various structural, electronic, and physicochemical properties like shape, size, lipophilicity, and the distribution of electric charge.

Statistical methods are used to build a mathematical model that finds the best correlation between the calculated descriptors and the measured biological activity. researchgate.net

For estrogen-related compounds, QSAR models have been developed to predict properties ranging from binding affinity to the estrogen receptor to antioxidant effects. researchgate.net For example, a QSAR study on estradiol derivatives successfully built predictive models for the inhibition of lipid peroxidation by correlating it with molecular descriptors. researchgate.net By applying similar methodologies to this compound analogs, researchers can develop models that predict their estrogenic or other biological activities. These models serve as powerful tools to prioritize which new analogs should be synthesized, saving significant time and resources in the discovery process. nih.govresearchgate.net

Rational Design Principles for Modulating Estrogenic Activity within the this compound Scaffold (Academic Perspective)

From an academic research perspective, the rational design of this compound analogs is guided by a set of principles derived from extensive SAR studies. The goal is often not just to maximize potency but to achieve a specific biological profile, such as receptor subtype selectivity or a novel mechanism of action.

Key design principles include:

Preservation of the A-Ring Pharmacophore: The phenolic C3-hydroxyl group on the aromatic A-ring is considered non-negotiable for achieving significant estrogen receptor affinity and is retained in almost all designs targeting the classical ERs. nih.gov

Exploiting the D-Ring Scaffold for Novelty: The inherent low estrogenicity of the D-homo steroid core is viewed as an advantage. arkat-usa.orgu-szeged.hu It provides a scaffold that can be modified to develop agents where other pharmacological properties (e.g., antiproliferative, anti-angiogenic) can be enhanced without strong, and often undesirable, estrogenic side effects. nih.gov

Targeting Tolerant "Hot Spots": SAR studies have identified specific regions on the steroid where bulky substituents are well-tolerated without disrupting receptor binding. These include the 7α, 11β, and 17α positions. nih.gov These positions are ideal for introducing chemical groups designed to probe the receptor binding pocket, improve pharmacokinetic properties, or introduce new functionalities. For example, attaching large groups at the 11β-position can significantly enhance ER affinity.

Achieving Receptor Subtype Selectivity: A primary goal in modern estrogen research is the design of ligands that selectively bind to and activate either ERα or ERβ. This selectivity is the basis for developing Selective Estrogen Receptor Modulators (SERMs). Since the two receptor subtypes differ slightly in their ligand-binding domains, subtle structural modifications can be rationally designed to exploit these differences and favor binding to one subtype over the other, leading to a more targeted and specific functional response.

Integration of Computational and Synthetic Chemistry: The design process is iterative and synergistic. QSAR and molecular modeling are used to predict the properties of virtual compounds. nih.govresearchgate.net These predictions then guide synthetic chemists to create the most promising molecules, which are then tested biologically. The experimental results are fed back into the computational models to refine them, creating a continuous cycle of design, synthesis, and testing that accelerates the discovery of new agents.

Advanced Analytical Methodologies for Homoestradiol Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the precise atomic arrangement of the homoestradiol molecule and in verifying the purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds like this compound. jchps.comnih.gov By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), detailed information about the chemical environment and connectivity of atoms within the molecule can be obtained. jchps.comlibretexts.org

Furthermore, NMR is an excellent tool for assessing the purity of a this compound sample. purity-iq.com The presence of impurities can be detected by the appearance of extraneous peaks in the spectrum. purity-iq.com Quantitative NMR (qNMR) can even be used to determine the exact purity of the compound by comparing the integral of the analyte's signals to that of a certified internal standard. purity-iq.comlibretexts.org

Table 1: Application of NMR Spectroscopy in this compound Analysis

Parameter Information Gained Relevance to this compound Research
Chemical Shift (δ)Electronic environment of nuclei (protons, carbons). jchps.comlibretexts.orgConfirms the presence of specific functional groups and the overall steroid scaffold.
Spin-Spin CouplingConnectivity of adjacent nuclei. libretexts.orgElucidates the relative positions of protons, aiding in stereochemical assignments.
Signal IntegrationRelative number of nuclei giving rise to a signal. libretexts.orgHelps in assigning signals to specific protons in the molecule.
Purity AssessmentDetection of signals from impurities. purity-iq.comEnsures the quality and reliability of the compound used in further studies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is an indispensable tool for determining the molecular weight of this compound and for gaining structural information through the analysis of fragmentation patterns. msu.edunih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. miamioh.edu

When a this compound sample is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion's mass is measured. This provides a direct confirmation of the compound's molecular weight. The molecular ion and its fragments can be subjected to further fragmentation (tandem mass spectrometry or MS/MS), yielding a characteristic fragmentation pattern that acts as a molecular fingerprint. msu.edumst.dk The analysis of these fragments helps in elucidating the structure of the molecule. nih.govnih.gov For example, the fragmentation of the D-ring of the steroid nucleus can provide valuable structural information. nih.gov

HRMS is particularly useful in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The high accuracy of HRMS allows for the unambiguous identification of this compound in complex matrices. nih.gov

Table 2: Key Mass Spectrometry Data for Estrogen Analysis

Ion (m/z) Origin Significance in Estrogen Analysis
271 ([M-H]⁻)Molecular ion of Estradiol (B170435) (E2)Represents the intact molecule. nih.gov
183Fragment ion from E2A common and abundant product ion used in quantitative assays. nih.gov
169Fragment ion from E2Another product ion that can help elucidate the estrogenic origin of metabolites. nih.gov
249 ([M-H-CH₄]⁻)Fragment from ketone-containing estrogensIndicates the loss of a methyl group and is more favorable in ketones. nih.gov
221 ([M-H-CH₄-CO]⁻)Fragment from ketone-containing estrogensRepresents a subsequent loss of carbon monoxide. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities, metabolites, or other components in a mixture, and for accurately quantifying its concentration. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. chromtech.comconquerscientific.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. chromtech.commolnar-institute.com

In the analysis of this compound, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. chromtech.comconquerscientific.com By carefully selecting the column, mobile phase composition, and detector (e.g., UV-Vis), a high degree of separation and sensitivity can be achieved. nih.govnih.gov HPLC is crucial for purifying synthesized this compound, ensuring that it is free from starting materials and byproducts. It is also used to quantify the amount of this compound in various samples, often in conjunction with a mass spectrometer (LC-MS). nih.govuta.edu The purity of radiolabeled this compound derivatives is also confirmed using HPLC. researchgate.net

Table 3: Common HPLC Parameters for Estrogen Analysis

Parameter Typical Conditions Purpose
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govSeparates compounds based on hydrophobicity. conquerscientific.com
Mobile PhaseAcetonitrile/Methanol/Water mixture nih.govElutes the compounds from the column.
DetectorUV-Vis (e.g., 225 nm or 280 nm) nih.govDetects and quantifies the separated compounds.
Flow Rate0.5 - 1.5 mL/min nih.govControls the speed of the separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mst.dknih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like steroids, a derivatization step is often required to increase their volatility. nih.govnih.gov

GC-MS is extensively used for metabolite profiling of estrogens, including potential metabolites of this compound. colab.wsatlantis-press.com After administration of the compound, biological samples (e.g., urine, plasma) can be collected, and the metabolites extracted and derivatized. The derivatized sample is then injected into the GC-MS system, where the different metabolites are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification and quantification. nih.govlcms.cz This technique is invaluable for understanding the metabolic fate of this compound in biological systems. colab.ws

Radiochemical Synthesis and Purity Analysis for Labeled Probes in Receptor Studies

Radiolabeled versions of this compound are essential tools for studying its interaction with estrogen receptors. researchgate.netmdpi.com These labeled probes allow for highly sensitive detection and quantification in binding assays.

The synthesis of radiolabeled this compound typically involves introducing a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), into the molecule. researchgate.netnih.gov For example, ¹²⁵I-labeled this compound derivatives have been synthesized for use as potential estrogen receptor imaging agents. researchgate.net The synthesis often involves a halogen exchange reaction or the use of radiolabeled precursors. researchgate.netresearchgate.net

Following synthesis, the radiochemical purity of the labeled probe must be rigorously assessed to ensure that the detected radioactivity corresponds to the desired compound. wikimedia.org HPLC is a common method for analyzing the purity of radiolabeled compounds. researchgate.net A high specific activity, which is a measure of the amount of radioactivity per unit mass of the compound, is also a critical parameter, as it determines the sensitivity of the probe in receptor binding studies. researchgate.netmdpi.com

In Vitro Biochemical Assay Systems for Ligand-Receptor Interactions and Downstream Effects

The investigation of this compound's biological activity relies on a suite of advanced in vitro biochemical assays. These systems are crucial for dissecting its interaction with estrogen receptors (ER) and the subsequent molecular events it triggers. Methodologies range from cell-free systems that isolate the ligand-receptor binding event to cell-based assays that measure downstream effects like gene activation and protein production.

Cell-free receptor binding assays are fundamental tools for quantifying the affinity of a ligand for its receptor in an isolated environment, devoid of cellular complexity. nih.gov These assays typically utilize purified or recombinant estrogen receptors (ERα or ERβ) and a radiolabeled or fluorescently tagged ligand. The basic principle involves a competition experiment where increasing concentrations of an unlabeled ligand, such as this compound, are used to displace a known, high-affinity labeled ligand (e.g., [³H]17β-estradiol) from the receptor. nih.gov The amount of bound radioactivity is measured, often after separating the receptor-ligand complexes from the unbound ligand via techniques like gel filtration chromatography. nih.gov The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (Ki) can be derived.

Research into D-homoestradiol, a structural isomer of estradiol with a six-membered D-ring, has utilized these assays. Studies have demonstrated that this structural modification significantly impacts receptor recognition. D-homoestradiol exhibits a receptor binding affinity for the estrogen receptor that is three orders of magnitude lower than that of the endogenous ligand, estradiol. arkat-usa.org This indicates that the precise geometry of the steroid's D-ring is a critical determinant for high-affinity binding within the estrogen receptor's ligand-binding pocket. nih.gov Further studies on various 18-homoestradiol derivatives (containing a 13β-ethyl group instead of a methyl group) have also been conducted to evaluate how modifications to the core structure influence ER binding affinity. researchgate.net

Table 1: Comparative Estrogen Receptor (ER) Binding Affinities

Compound Receptor Binding Affinity (Relative to Estradiol) Source(s)
Estradiol 100% (Reference) arkat-usa.org
D-Homoestradiol ~0.1% arkat-usa.org

This table presents a summary of research findings on the binding affinity of various steroids to the estrogen receptor. The data for E-NIVE is included to illustrate the high affinities achievable with other modified estradiol structures.

Following receptor binding, estrogens modulate cellular function primarily by regulating gene expression, which in turn alters protein synthesis. Cellular assays are designed to measure these downstream effects in model systems, such as estrogen-responsive cell lines (e.g., human breast cancer MCF-7 cells) or primary cell cultures. nih.govnih.gov These assays provide a functional readout of a compound's estrogenic or anti-estrogenic activity.

A common approach is to quantify the expression of known estrogen-regulated "marker genes." nih.gov Cells are treated with the compound of interest, and changes in the mRNA levels of specific genes like pS2, transforming growth factor β3 (TGFβ3), or α1-antichymotrypsin are measured using techniques such as quantitative real-time PCR (qPCR) or microarray analysis. nih.govnih.gov The induction or repression of these genes serves as a biomarker for ER-mediated activity. osti.gov

Table 2: Example of Estrogen-Regulated Marker Genes in MCF-7 Cells

Marker Gene Typical Response to Estrogen Agonist Method of Detection Source(s)
pS2 (TFF1) Induction qPCR, Microarray nih.gov
Transforming Growth Factor β3 (TGFβ3) Repression qPCR, Microarray nih.gov
Monoamine Oxidase A Induction qPCR, Microarray nih.gov

This table provides examples of endogenous genes in the MCF-7 cell line whose expression levels are commonly used to assay the estrogenic activity of chemical compounds.

Cell-Free Receptor Binding Assays

Isotope Dilution Techniques for Metabolite Identification and Quantification

Isotope dilution mass spectrometry (IDMS) is the gold-standard analytical method for the accurate and precise quantification of steroids and their metabolites in complex biological matrices like serum, urine, or tissue extracts. koreascience.krnih.govnumberanalytics.com The technique's high specificity and sensitivity make it invaluable for pharmacokinetic studies and for identifying metabolic pathways. researchgate.net

The core principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) to the sample at the earliest stage of preparation. alfa-chemistry.com This labeled compound, or "internal standard," is chemically identical to the endogenous, unlabeled analyte and thus experiences the same processing, extraction losses, and ionization effects. alfa-chemistry.comusgs.gov After sample cleanup and extraction, the mixture is analyzed by either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). koreascience.krnih.gov The mass spectrometer distinguishes between the native and the heavier, isotope-labeled analyte. By measuring the ratio of the two forms, the concentration of the original, endogenous compound in the sample can be calculated with high accuracy, as the ratio is unaffected by variations in sample recovery. alfa-chemistry.com

This methodology has been successfully applied to quantify a wide array of steroid metabolites simultaneously. nih.govresearchgate.net For instance, methods have been developed to measure testosterone, cortisol, progesterone (B1679170), and various androgens and estrogens in a single run. koreascience.krnih.gov Reverse isotope dilution methods have also been instrumental in identifying unknown metabolites; this approach was used to identify a D-homoannulated metabolite of 17α-ethinylestradiol from urine, demonstrating the power of this technique to elucidate metabolic pathways involving ring expansion, a process relevant to this compound research. researchgate.net The robustness of IDMS is highlighted by its excellent precision, accuracy, and low limits of quantification, often in the picogram-per-milliliter range. koreascience.kr

Table 3: Performance Characteristics of a Typical Steroid Isotope Dilution LC-MS/MS Method

Parameter Typical Value Description Source(s)
Limit of Quantification (LOQ) <50 pg/mL The lowest concentration of an analyte that can be reliably quantified. koreascience.kr
Inter-day Precision (% CV) 1.2 - 2.9% The variation observed when the same sample is measured on different days. koreascience.kr
Intra-day Precision (% CV) 4.5 - 6.5% The variation observed when the same sample is measured multiple times on the same day. koreascience.kr
Accuracy (% Bias) 89.0 - 106.7% The closeness of the measured value to the true value. koreascience.kr

This table summarizes typical performance metrics for validated isotope dilution mass spectrometry methods used for steroid quantification, demonstrating the high quality of data achievable.

Future Directions and Emerging Avenues in Homoestradiol Research

Exploration of Undiscovered Homoestradiol Derivatives and Analogs with Novel Receptor Selectivities

The exploration of novel this compound derivatives is a cornerstone of future research, with a primary goal of identifying compounds with unique selectivities for estrogen receptor subtypes (ERα and ERβ). The enlargement of the steroidal D-ring to form a D-homo steroid skeleton significantly alters biological properties. For instance, D-homoestradiol is recognized only poorly by estrogen receptors, exhibiting a receptor binding affinity three orders of magnitude lower than estradiol (B170435). arkat-usa.org Similarly, the 18-homologated form of estradiol was found to be only about 10% as potent as estradiol in a rat uterotrophic assay. oup.com This demonstrates that structural modifications can dramatically modulate activity and provides a basis for creating receptor-selective molecules.

Future work will likely focus on synthesizing and evaluating a wider array of derivatives. This includes:

18a-Homo-analogs: The synthesis of analogs like those of 2-methoxyestradiol (B1684026), which have shown promising antimitotic activity, will continue to be an area of interest. nih.gov

Heterocyclic Analogs: The introduction of heteroatoms into the steroid skeleton, such as in the synthesis of 16-thia-D-homoestradiol 3-methyl ether, presents an avenue for creating compounds with novel pharmacophoric features. rsc.org

Substituted Derivatives: Research into radioiodinated 18-homoestradiol derivatives, such as (17α,20E/Z)-iodovinyl- and 16α-iodo-18-homoestradiol, initially developed for receptor imaging, provides a synthetic framework for creating other halogenated or functionalized analogs. researchgate.net The estrogen receptor shows a moderate tolerance for bulky substituents at the 16α-position, although affinity can decrease with larger groups, indicating that the size and polarity of substituents are critical design parameters. nih.gov

The synthesis of libraries of these novel analogs will be essential for systematically exploring structure-activity relationships (SAR) and identifying compounds that can selectively modulate ERα or ERβ, or even act as selective ligands for ERα/β heterodimers. nih.gov

Advanced Computational Chemistry and Molecular Dynamics Simulations of this compound-Receptor Complexes

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the intricacies of ligand-receptor interactions at an atomic level. dokumen.pubnootanpharmacy.inebsco.com While extensive simulations have been performed on the estrogen receptor alpha (ERα) ligand-binding domain (LBD) with estradiol and other antagonists, applying these advanced techniques to this compound-receptor complexes is a key future direction. nih.govnih.govmdpi.com

MD simulations can provide critical insights into:

Conformational Dynamics: Simulations can reveal how the binding of a this compound analog influences the dynamic fluctuations and conformational changes of the ER LBD. nih.gov For example, the positioning of key helices, particularly helix 12 (H12), which is crucial for co-activator recruitment and receptor activation, can be modeled. nih.govmdpi.com

Binding Energetics: These methods can calculate the binding free energy of a ligand-receptor complex, helping to predict the binding affinity of novel this compound derivatives before their synthesis.

Key Amino Acid Interactions: Simulations can elucidate the specific hydrogen-bonding networks and van der Waals contacts between the ligand and the receptor. For ERα, the role of residues like His524 in anchoring the ligand and stabilizing the active conformation has been highlighted through MD studies. nih.gov Similar analyses for this compound analogs would clarify the structural basis for their observed binding affinities.

By using a multistep workflow that combines the screening of compound libraries with in silico modeling, researchers can identify pharmacophores that confer specificity for ERα/β heterodimers, guiding the virtual screening of large chemical databases for new lead compounds. nih.gov This synergy between computational modeling and synthetic chemistry will accelerate the discovery of next-generation this compound-based ligands.

Development of Novel Synthetic Methodologies for Challenging this compound Stereoisomers

The stereochemistry of this compound analogs is critical to their biological activity. Therefore, the development of novel, highly selective synthetic methods is a crucial area of research. While classical routes like the Tiffeneau rearrangement have been used to produce D-homosteroidal ketones, these methods can suffer from low regioselectivity. arkat-usa.org

Emerging and future methodologies focus on achieving greater control and efficiency:

Palladium-Catalyzed Reactions: A highly efficient synthesis of D-homoestradiol has been developed based on a double Heck reaction, which allows for the stereoselective formation of the steroid skeleton. mit.eduresearchgate.net This approach provides access to novel enantiopure homoestranes and can be adapted to create related heterocyclic structures. mit.edu

Stereoselective Precursor Synthesis: The synthesis of specific precursors, such as 8,9-Dehydroestradiol 3-methyl ether, serves as a versatile starting point for producing various stereoisomers of estradiol derivatives through controlled hydrogenation reactions. evitachem.com

Halogen-Exchange Methods: For producing specific derivatives for imaging or other applications, methods like the halogen-exchange of bromo-analogs have proven effective for synthesizing radioiodinated 18-methylestradiol compounds. researchgate.net

Deeper Elucidation of Stereospecific Metabolic Pathways and Enzyme Mechanisms

Understanding the metabolic fate of this compound and its derivatives is essential for their development as potential therapeutic agents. Research has shown that this compound itself can be a metabolite of synthetic steroids. For instance, the metabolic aromatization of the A-ring of norgestrel (B7790687) can lead to the formation of 17-α ethinyl-18-homoestradiol as a minor metabolite in women. slideplayer.comasau.ru D-Homoestradiol-17aβ has also been identified as a metabolite of 17α-ethinyl estradiol. colab.wshpra.ie

Future research must delve deeper into the specific enzymes and stereochemical outcomes of these metabolic transformations. Key areas of investigation include:

Cytochrome P450 (CYP) Involvement: The oxidative metabolism of estrogens is primarily catalyzed by CYP enzymes, leading to hydroxylation at various positions, most notably the 2- and 4-positions of the A-ring to form catechols. nih.gov Identifying the specific CYP isoforms responsible for metabolizing different this compound stereoisomers is a critical next step.

Conjugation Pathways: Following oxidation, estrogens and their metabolites are often conjugated (e.g., sulfonation or glucuronidation) to facilitate excretion. hpra.ienih.gov The enzymes involved, such as sulfotransferases (SULTs), have different affinities for various estrogen structures. nih.gov Elucidating how the this compound structure influences these conjugation pathways is important for understanding its pharmacokinetic profile.

Stereospecificity of Metabolism: The three-dimensional structure of a steroid can profoundly influence how it is recognized and processed by metabolic enzymes. Future studies will need to use advanced analytical techniques, such as high-resolution mass spectrometry with stable isotope labeling, to distinguish between closely related stereoisomeric metabolites and map their formation pathways. nih.gov

A comprehensive understanding of these metabolic pathways will be vital for predicting the in vivo behavior, efficacy, and potential drug-drug interactions of novel this compound analogs.

Mechanistic Studies on Non-Canonical Steroid Receptor Interactions and Crosstalk (If Relevant to this compound)

While the classical mechanism of steroid hormone action involves the receptor binding to DNA in the nucleus to regulate gene transcription, it is now clear that estrogens also elicit rapid effects through non-canonical signaling pathways. nih.gov These pathways often originate at the cell membrane and represent a critical area for future this compound research.

Membrane-Initiated Signaling: A fraction of estrogen receptors, including ERα, can be located at the plasma membrane, where they can interact with G-protein-coupled receptors like GPER-1 or other signaling proteins. nih.gov Upon ligand binding, these membrane ERs can rapidly activate intracellular signaling cascades, such as the PI3K-Akt and MAPK pathways, independently of gene transcription. nih.gov Investigating whether this compound analogs can selectively activate or inhibit these non-genomic pathways is a significant future avenue.

Receptor Crosstalk: Steroid hormone receptors can engage in "crosstalk," where the activity of one receptor is modulated by another. nih.gov For example, complex interactions exist between the estrogen and progesterone (B1679170) receptors. nih.gov Future mechanistic studies should explore whether this compound derivatives can influence this crosstalk, potentially leading to tissue-specific effects that differ from those of estradiol.

Functional Synergy: Non-canonical signaling can also synergize with the classical genomic pathway. For instance, transcription factors like Sp1 can functionally interact with the estrogen receptor to regulate gene expression. dokumen.pub Exploring how this compound analogs mediate these complex interactions will provide a more complete picture of their biological activity.

Understanding the ability of different this compound stereoisomers and derivatives to engage these non-canonical pathways could explain unique biological profiles and open up new therapeutic strategies that are distinct from traditional endocrine modulation.

Q & A

Q. What are the validated methods for synthesizing Homoestradiol, and how can purity be confirmed?

To synthesize this compound, researchers typically employ steroid backbone modifications using established protocols such as selective alkylation or hydroxylation. Post-synthesis, purity is verified via high-performance liquid chromatography (HPLC) with UV detection, followed by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Melting point analysis and mass spectrometry (MS) are critical for assessing physicochemical consistency. For reproducibility, document solvent systems, reaction temperatures, and catalyst concentrations in detail, adhering to IUPAC nomenclature and spectral data reporting standards .

Q. What in vitro assays are recommended to evaluate the estrogenic activity of this compound?

Estrogenic activity is commonly assessed using ERα/ERβ receptor-binding assays and cell proliferation tests (e.g., MCF-7 breast cancer cell lines). Include positive controls (e.g., 17β-estradiol) and negative controls (vehicle-only) to validate results. Dose-response curves should quantify EC₅₀ values, with statistical significance determined via ANOVA or t-tests. Ensure all assays comply with cell line authentication and mycoplasma testing protocols .

Q. How should researchers characterize the metabolic stability of this compound in preclinical models?

Use liver microsomes (human or rodent) for phase I metabolism studies. Incubate this compound with NADPH-regenerating systems and analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare half-life (t₁/₂) and intrinsic clearance (CLₐᵢₙₜ) across species. Document microsome batch numbers, incubation times, and buffer compositions to ensure reproducibility .

Q. What spectroscopic techniques are essential for confirming this compound’s structural integrity?

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and reference coupling constants.
  • Fourier-transform infrared spectroscopy (FTIR) : Identify functional groups (e.g., hydroxyl, carbonyl).
  • X-ray crystallography : Resolve 3D conformation for novel derivatives.
    Publish full spectral data in supplementary materials with instrument parameters (e.g., Bruker 500 MHz) .

Q. How can researchers ensure ethical compliance in animal studies involving this compound?

Follow institutional animal care guidelines (e.g., AAALAC) for dosing, housing, and endpoint criteria. Justify sample sizes via power analysis and include analgesia protocols for invasive procedures. Publish ethics committee approval IDs and adhere to ARRIVE 2.0 guidelines for reporting .

Advanced Research Questions

Q. How should contradictory data on this compound’s receptor selectivity be resolved?

Discrepancies in ERα/ERβ binding ratios may arise from assay variability (e.g., radiolabeled vs. fluorescent ligands). Conduct cross-laboratory replication using standardized protocols (e.g., ER Competitor Binding Assay Kits). Perform meta-analyses to identify confounding variables (e.g., cell membrane preparation methods) and report confidence intervals for binding affinities .

Q. What experimental designs mitigate bias in comparative studies of this compound analogs?

Adopt blinded, randomized block designs with stratified sampling. Use computational docking (e.g., AutoDock Vina) to pre-screen analogs for binding energy differences. Validate findings with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters. Disclose all software versions and force fields in methods .

Q. How can researchers optimize pharmacokinetic (PK) models for this compound in heterogeneous populations?

Integrate population PK (PopPK) modeling using NONMEM or Monolix to account for covariates (e.g., age, CYP3A4 polymorphism). Validate models with bootstrap analysis and visual predictive checks. Publish raw concentration-time curves and covariance matrices in open-access repositories .

Q. What strategies address low reproducibility in this compound’s transcriptomic profiles?

  • Batch correction : Use ComBat or SVA algorithms for microarray/RNA-seq data.
  • Multi-omics integration : Correlate transcriptomic changes with proteomic (LC-MS) and metabolomic (NMR) datasets.
  • Thresholding : Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) for differentially expressed genes .

Q. How should dose-dependent toxicities of this compound be analyzed in longitudinal studies?

Implement time-to-event (survival) analysis with Cox proportional hazards models. Stratify cohorts by cumulative exposure and adjust for competing risks (e.g., natural mortality). Use histopathology scoring (e.g., liver fibrosis grades) and publish raw Kaplan-Meier curves with hazard ratios .

Data Presentation Guidelines

  • Tables : Include comparative IC₅₀/EC₅₀ values across assays (Table 1).
  • Figures : Use scatterplots with error bars for receptor binding data.
  • Supplementary Materials : Archive spectral peaks, statistical code, and raw blots in FAIR-compliant repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.